molecular formula C16H14O4 B12435584 4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-

4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-

Cat. No.: B12435584
M. Wt: 270.28 g/mol
InChI Key: FITVJPYUOAZKPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllucidone can be synthesized through a series of chemical reactions. One reported method involves the reduction and rearrangement of dimethyl fumarate in a one-pot reaction, followed by a Diels-Alder reaction with a methoxy-substituted cyclobutene dione . This synthetic route yields methyllucidone with a total yield of approximately 43% over three steps .

Industrial Production Methods: Industrial production of methyllucidone is not widely documented. the extraction from natural sources, such as Lindera erythrocarpa, remains a primary method. The extraction process typically involves solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Methyllucidone undergoes various chemical reactions, including:

    Oxidation: Methyllucidone can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in methyllucidone, leading to different derivatives.

    Substitution: Methyllucidone can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

  • Lucidone
  • Ethyllucidone
  • Linderone
  • Methyllinderone

Properties

IUPAC Name

4-methoxy-2-(1-methoxy-3-phenylprop-2-enylidene)cyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVJPYUOAZKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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